Lipophilicity Advantage of the Difluoromethyl-Isopropyl Combination Over Methyl and Trifluoromethyl Analogs
The target compound's computed logP (XLogP3-AA = 1.6) falls within the optimal drug-like range and represents a deliberate balance: the -CF₂H group is less lipophilic than -CF₃ yet more lipophilic than -CH₃, while the N4-isopropyl adds steric bulk without excessive hydrophobicity. This positions the compound advantageously relative to the 5-methyl-4-isopropyl analog (predicted logP ~0.9–1.1 based on fragment contribution; MW 157.24) and the 5-trifluoromethyl-4-phenyl analog class (logP often >3.0) [1]. The CF₂H group also acts as a hydrogen-bond donor, unlike CF₃, enabling additional polar interactions that can improve binding specificity without compromising membrane permeability [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 5-Methyl-4-isopropyl-4H-1,2,4-triazole-3-thiol (CAS 151519-23-2): predicted ClogP ~0.9–1.1; 5-Trifluoromethyl-4-phenyl-1,2,4-triazole-3-thione class: typical logP >3.0 |
| Quantified Difference | Target compound logP is ~0.5–0.7 units higher than the 5-methyl analog and ~1.4+ units lower than trifluoromethyl-phenyl counterparts |
| Conditions | Computed using XLogP3 algorithm (PubChem 2019.06.18 release); comparator values from fragment-based predictions and literature precedents |
Why This Matters
A logP of 1.6 balances aqueous solubility with membrane permeability, reducing the risk of poor oral absorption (logP <0) or excessive metabolic clearance (logP >3), making this compound a more developable starting point than either more polar or more lipophilic analogs.
- [1] PubChem. 5-(Difluoromethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol. XLogP3-AA = 1.6. CID 115390081. Accessed May 2026. View Source
- [2] Eto, H.; Kaneko, Y.; Sakamoto, T. New Antifungal 1,2,4-Triazoles with Difluoro(heteroaryl)methyl Moiety. Chem. Pharm. Bull. 2000, 48 (7), 982–990. CF₂H as hydrogen-bond donor rationale. View Source
